molecular formula C14H18N2O2 B13457725 tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

Cat. No.: B13457725
M. Wt: 246.30 g/mol
InChI Key: VDTGJNRDIZGPQU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-amino-3-ethynylbenzylamine scaffold. The Boc group is widely used to protect amines during synthetic processes, enabling selective reactivity in subsequent reactions . The ethynyl substituent at the 3-position of the phenyl ring introduces alkyne functionality, which is pivotal for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . This compound is structurally tailored for drug discovery and materials science, where its alkyne group facilitates conjugation or polymerization.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate

InChI

InChI=1S/C14H18N2O2/c1-5-11-8-10(6-7-12(11)15)9-16-13(17)18-14(2,3)4/h1,6-8H,9,15H2,2-4H3,(H,16,17)

InChI Key

VDTGJNRDIZGPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-ethynylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the ethynyl group.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted derivatives of the amino group.

Scientific Research Applications

Chemistry: tert-Butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules and as a protecting group for amines in peptide synthesis.

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential as an anticancer agent and as a modulator of biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the phenyl ring and modifications to the carbamate backbone. These variations influence physical properties, synthetic utility, and biological activity. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

Compound Name Substituents (Position) Key Functional Groups Synthesis Method Key Applications/Reactivity Reference
tert-Butyl N-[(4-Bromo-3-chlorophenyl)methyl]carbamate (41e) Br (4), Cl (3) Halogens (Br, Cl) General Procedure A (aldehyde → reductive amination → Boc protection) Suzuki-Miyaura cross-coupling
tert-Butyl (4-Bromo-3-methoxybenzyl)carbamate (41g) Br (4), OMe (3) Methoxy, Bromine Column chromatography (EtOAc/hexanes) Electrophilic aromatic substitution
tert-Butyl N-[(4-Amino-3-ethynylphenyl)methyl]carbamate NH₂ (4), C≡CH (3) Amino, Ethynyl Pd/Cu-catalyzed alkyne coupling Click chemistry, bioconjugation
tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) F (2), thiazole (4) Fluoro, heterocycle General Procedure B (Suzuki coupling) Kinase inhibition, VHL ligand design
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate OMe (4), CF₃ (3) Methoxy, Trifluoromethyl Boc protection of substituted aniline Lipophilicity enhancement

Key Observations:

  • Halogenated Derivatives (41e, 41g): Bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy groups direct electrophilic substitution .
  • Ethynyl vs. Thiazole (42d): The ethynyl group in the target compound provides orthogonal reactivity for click chemistry, whereas thiazole-containing analogs (e.g., 42d) enhance binding to biological targets like the von Hippel-Lindau (VHL) E3 ubiquitin ligase .
  • Trifluoromethyl (21): The CF₃ group increases metabolic stability and lipophilicity, critical for optimizing pharmacokinetics .

Biological Activity

Tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol
  • CAS Number : 13007375
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to act as an enzyme inhibitor, affecting various metabolic pathways. Its structural components allow it to bind effectively to active sites on target enzymes, thereby modulating their activity.

Biological Activity Overview

The compound has been studied for its effects in several areas:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For example, studies indicate that it can inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .
  • Cell Viability and Protection :
    • In vitro studies have demonstrated that this compound can enhance cell viability in the presence of neurotoxic agents like amyloid beta (Aβ) peptides. This suggests a protective effect against neurodegenerative processes .
  • Anti-inflammatory Effects :
    • Research indicates that the compound may reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This could have implications for conditions characterized by chronic inflammation .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study assessing the neuroprotective effects of the compound against Aβ-induced toxicity, researchers found that treatment with this compound significantly improved cell viability in astrocytes. The results indicated a reduction in cell death rates when treated with the compound alongside Aβ peptides, suggesting its potential role in Alzheimer's disease management .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found to inhibit acetylcholinesterase with an IC50 value indicating moderate potency. This characteristic makes it a candidate for further development into therapeutic agents targeting cholinergic dysfunctions .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameEnzyme InhibitionCell Viability EnhancementAnti-inflammatory Activity
This compoundModerateSignificantPresent
Compound A (similar structure)WeakMinimalAbsent
Compound B (related carbamate)StrongModeratePresent

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